Conformational Energy Landscape: Gauche–Cis Preference of (Isothiocyanatomethyl)cyclopropane vs. Cyclopropylmethyl Isocyanate
Temperature-dependent FT-IR spectroscopy in liquefied rare gas solutions (Xe, Kr; −55 to −150 °C) combined with MP2 ab initio calculations reveals that the gauche–cis conformer of (isothiocyanatomethyl)cyclopropane is more stable than the cis–trans form by 159–302 cm⁻¹, depending on the computational basis set [1]. In contrast, the oxygen analog cyclopropylmethyl isocyanate (c-C₃H₅CH₂NCO) exhibits a smaller experimental enthalpy difference of 193 ± 19 cm⁻¹ between its dominant conformers, determined from six conformer pairs in xenon solution [2]. The wider energy spread and the pronounced basis set sensitivity observed for the isothiocyanate reflect a fundamentally different conformational energy surface driven by sulfur's larger atomic radius and polarizability compared to oxygen.
| Evidence Dimension | Conformational energy difference between lowest-energy conformers |
|---|---|
| Target Compound Data | Gauche–cis more stable by 159–302 cm⁻¹ (MP2 calculations) |
| Comparator Or Baseline | Cyclopropylmethyl isocyanate: enthalpy difference 193 ± 19 cm⁻¹ (experimental) |
| Quantified Difference | Target compound exhibits a broader range of predicted energy differences and a distinct basis-set dependence not observed for the isocyanate analog. |
| Conditions | Variable-temperature FT-IR in liquefied Xe/Kr; MP2 ab initio calculations with and without diffuse functions; experimental enthalpy via van't Hoff analysis. |
Why This Matters
Procurement decisions for conformational probes or SAR studies must account for the unique rotational energy barrier and equilibrium distribution of (isothiocyanatomethyl)cyclopropane, which cannot be inferred from isocyanate or simpler isothiocyanate data.
- [1] Zheng, C.; Guirgis, G. A.; Durig, J. R. J. Phys. Chem. A 2006, 110, 9057–9070. View Source
- [2] Durig, J. R.; Zheng, C.; Guirgis, G. A. J. Mol. Struct. 2006, 800, 120–134. Conformational studies of cyclopropylmethyl isocyanate. View Source
